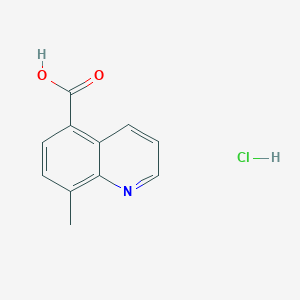

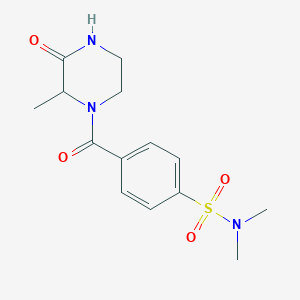

3-(4-ethoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(4-ethoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole, also known as EPO or ethoxyphenylpyrazolyl oxadiazole, is a highly potent and selective inhibitor of the enzyme phosphodiesterase-4 (PDE4). PDE4 is a key enzyme involved in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP), which plays a crucial role in many physiological processes, including inflammation, immune response, and memory formation. EPO has been extensively studied for its potential therapeutic applications in various diseases, including asthma, chronic obstructive pulmonary disease (COPD), and Alzheimer's disease.

Applications De Recherche Scientifique

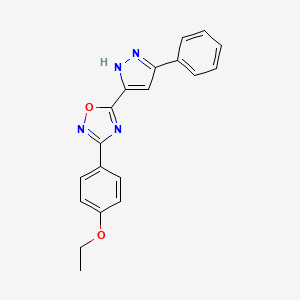

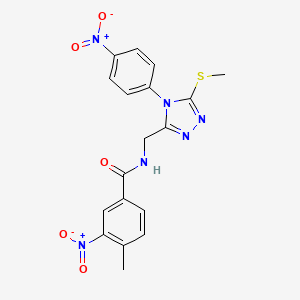

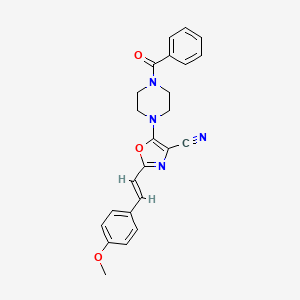

Pharmacological Evaluation

A study by Faheem (2018) focused on the computational and pharmacological potential of novel derivatives, including 1,3,4-oxadiazole and pyrazole compounds, for various therapeutic actions such as toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory activities. These compounds demonstrated moderate to potent effects across a range of assays, indicating their potential in drug development for various conditions. For instance, compound a3 showed moderate inhibitory effects across assays, while compound b6 was notably potent in toxicity assessment and tumor inhibition (Faheem, 2018).

Antibacterial Activity

Research by Aghekyan et al. (2020) explored the synthesis of novel 1,3,4-oxadiazoles, revealing their significant antibacterial properties. These findings highlight the chemical versatility and therapeutic promise of 1,3,4-oxadiazole derivatives in addressing bacterial infections (Aghekyan et al., 2020).

Tautomerism and Structural Analysis

Cornago et al. (2009) provided insights into the tautomerism and structural characteristics of NH-pyrazoles, demonstrating the complex hydrogen bonding patterns and stability of various tautomers in these compounds. This study contributes to the understanding of the molecular behavior and stability of pyrazole derivatives, which is crucial for their application in drug design and other scientific research areas (Cornago et al., 2009).

Synthesis and Hypoglycemic Activity

Hanna et al. (1995) synthesized a series of 5-(pyrazol-3-yl)thiadiazole and oxadiazole derivatives, evaluating their pharmacological activity. Notably, nineteen of these compounds were effective in reducing blood glucose levels when administered orally, indicating their potential as hypoglycemic agents. This research underscores the importance of 1,3,4-oxadiazole derivatives in developing new treatments for diabetes (Hanna et al., 1995).

Anticancer Properties

A study on the synthesis and anticancer evaluation of novel pyrazole derivatives containing 1,3,4-oxadiazole by Jin (2014) demonstrated good inhibition activities against Hep G2 cells. This suggests the potential of these compounds in cancer therapy, highlighting the significance of 1,3,4-oxadiazole and pyrazole derivatives in the development of new anticancer drugs (Jin, 2014).

Propriétés

IUPAC Name |

3-(4-ethoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O2/c1-2-24-15-10-8-14(9-11-15)18-20-19(25-23-18)17-12-16(21-22-17)13-6-4-3-5-7-13/h3-12H,2H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXLSTNSXQOVKEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=NN3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-ethoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-7-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]triazolo[4,5-d]pyrimidine](/img/structure/B2739774.png)

![[(5-Chloro-2-methylphenyl)sulfamoyl]dimethylamine](/img/structure/B2739779.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2739781.png)

![N-[4-[[2-(3-Chlorophenyl)ethylamino]methyl]phenyl]acetamide;hydrochloride](/img/structure/B2739783.png)

![N-[4-[chloro(difluoro)methoxy]phenyl]-2-[5-(4-methylsulfonylphenyl)tetrazol-2-yl]acetamide](/img/structure/B2739787.png)

![3-(3-Methoxyphenyl)-7-[(2-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2739793.png)

![N-[2-[3,3-Dimethyl-2-(1-methylpyrazol-4-yl)azetidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2739794.png)